8-chloro-3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
8-chloro-3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structural framework, which includes a chloro group, an ethylphenyl group, and a methoxyphenyl group attached to a pyrazoloquinoline core. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions
Formation of Pyrazoloquinoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Substitution with Ethylphenyl and Methoxyphenyl Groups: These groups can be introduced through Friedel-Crafts alkylation or acylation reactions, using catalysts such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-chloro-3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, leading to the reduction of the chloro group or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like sodium methoxide or primary amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions could produce various substituted derivatives depending on the nucleophile.
Scientific Research Applications
8-chloro-3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases due to its ability to interact with specific biological targets.
Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a probe for studying enzyme activities.
Material Science: The unique structural properties of this compound make it a candidate for the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 8-chloro-3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as enzymes or receptors. The chloro and methoxyphenyl groups can enhance its binding affinity to these targets, leading to modulation of biological pathways. For instance, it may inhibit specific kinases involved in cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- 8-chloro-3-(4-methylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
- 8-chloro-3-(4-ethylphenyl)-1-(4-hydroxyphenyl)-1H-pyrazolo[4,3-c]quinoline
Uniqueness
Compared to similar compounds, 8-chloro-3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is unique due to the specific combination of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both ethyl and methoxy groups can enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a therapeutic agent.
Properties
IUPAC Name |
8-chloro-3-(4-ethylphenyl)-1-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O/c1-3-16-4-6-17(7-5-16)24-22-15-27-23-13-8-18(26)14-21(23)25(22)29(28-24)19-9-11-20(30-2)12-10-19/h4-15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFLTUZWNIWDCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Cl)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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